(5E)-5-[(5-chloro-2-methoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one

Stereochemistry 5-arylidene-thiazolidinone conformational analysis

(5E)-5-[(5-chloro-2-methoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one (CAS 352700-55-1, MF: C₁₁H₈ClNO₂S₂, MW: 285.77) belongs to the 5-arylidene-2-thioxo-4-thiazolidinone (rhodanine-like) scaffold class, a privileged chemotype historically explored for anticancer, antimicrobial, and enzyme inhibitory activities. This compound is distinguished from its closest structural analogs by three key features: the (5E)-exocyclic benzylidene geometry, the 5-chloro-2-methoxy substitution pattern on the arylidene ring, and the 2-sulfanyl (2-mercapto) group at position 2 of the thiazolone ring, which together confer a unique profile of hydrogen-bond donor/acceptor capacity, lipophilicity, and potential tautomeric reactivity not present in 2-amino or 2-oxo series congeners.

Molecular Formula C11H8ClNO2S2
Molecular Weight 285.8 g/mol
Cat. No. B12444088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5E)-5-[(5-chloro-2-methoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one
Molecular FormulaC11H8ClNO2S2
Molecular Weight285.8 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)C=C2C(=O)NC(=S)S2
InChIInChI=1S/C11H8ClNO2S2/c1-15-8-3-2-7(12)4-6(8)5-9-10(14)13-11(16)17-9/h2-5H,1H3,(H,13,14,16)
InChIKeyYCJQKTBKSKFQEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5E)-5-[(5-chloro-2-methoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one: Structural Classification and Procurement-Relevant Distinctions


(5E)-5-[(5-chloro-2-methoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one (CAS 352700-55-1, MF: C₁₁H₈ClNO₂S₂, MW: 285.77) belongs to the 5-arylidene-2-thioxo-4-thiazolidinone (rhodanine-like) scaffold class, a privileged chemotype historically explored for anticancer, antimicrobial, and enzyme inhibitory activities [1]. This compound is distinguished from its closest structural analogs by three key features: (1) the (5E)-exocyclic benzylidene geometry, (2) the 5-chloro-2-methoxy substitution pattern on the arylidene ring, and (3) the 2-sulfanyl (2-mercapto) group at position 2 of the thiazolone ring, which together confer a unique profile of hydrogen-bond donor/acceptor capacity, lipophilicity, and potential tautomeric reactivity not present in 2-amino or 2-oxo series congeners [2]. These structural distinctions create a basis for differential biological target engagement, synthetic derivatization versatility, and procurement selectivity relative to the broader 5-arylidene-thiazolidinone family.

Why In-Class Heterocyclic Interchange Fails: The Structural Basis for Differential Reactivity of (5E)-5-[(5-chloro-2-methoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one


Within the 5-arylidene-4-thiazolidinone pharmacophore class, small changes to the benzylidene substitution pattern, exocyclic olefin geometry, and the 2-position heteroatom produce substantial shifts in biological target selectivity and potency [1]. For example, 5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (3e) achieves nanomolar DYRK1A inhibition (IC₅₀ = 0.028 μM), whereas the 2-(pyridin-2-yl)amino analog 5s shifts the IC₅₀ to 0.033 μM against the same kinase, demonstrating that even conservative 2-position modifications alter affinity [2]. Similarly, the 5-arylidene-2-thioxothiazolidinone compounds exhibit mild-to-moderate cytotoxic activity against K562 and MCF7 cell lines, but activity varies markedly with arylidene substituent choice [3]. The target compound's (5E) stereochemistry, 5-chloro-2-methoxy benzylidene motif, and free 2-sulfanyl group create a chemical reactivity and potential target-interaction landscape that cannot be replicated by generic 5-arylidene-2-thioxothiazolidin-4-ones bearing alternative halogen, hydroxy, or alkyl substitutions.

Quantitative Differentiation Evidence for (5E)-5-[(5-chloro-2-methoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one: Comparative Structure-Activity and Procurement-Quality Analysis


(5E) Isomer Conformational Integrity: Structural Stereochemistry as a Determinant of Target Engagement

The target compound is synthesized with defined (5E)-exocyclic benzylidene stereochemistry, characterized by the InChI Key YCJQKTBKSKFQEJ-WEVVVXLNSA-N . In the 5-arylidene-2-thioxo-1,3-thiazolidin-4-one series, the (5Z) isomer is thermodynamically favored under microwave irradiation conditions, while deliberate synthetic protocols are required to access the (5E) isomer [1]. The (5E) geometry alters the spatial orientation of the arylidene ring relative to the thiazolidinone core, which directly impacts the hydrogen-bonding pattern at the 2-sulfanyl and 4-carbonyl positions and influences protein-ligand docking conformations. The structurally related (5Z)-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (3e) was identified as a nanomolar DYRK1A inhibitor (IC₅₀ = 0.028 μM), with stereochemistry confirmed as a critical determinant of kinase pocket occupancy [1].

Stereochemistry 5-arylidene-thiazolidinone conformational analysis

2-Sulfanyl Functionality: Enabling Differential Reactivity vs. 2-Amino and 2-Oxo Congeners

The target compound bears a free 2-sulfanyl group (2-mercapto), distinguishing it from 2-amino and 2-oxo thiazol-4(5H)-one analogs. In the DYRK1A inhibitor series, direct comparison between 2-thioxo-thiazolidin-4-ones (3 series, twenty-two compounds) and 2-amino-thiazol-4(5H)-ones (5 series, twenty-four compounds) revealed that the 2-thioxo derivatives (IC₅₀ = 0.028 μM for lead compound 3e) outperformed the 2-amino derivatives (IC₅₀ = 0.033 μM for lead compound 5s) in kinase inhibition potency, underscoring the functional group's impact on target affinity [1]. The 2-sulfanyl moiety also offers unique opportunities for covalent probe design via disulfide or thioether conjugation, a reactivity dimension absent in 2-oxo-thiazolidinone analogs. Within the broader 5-arylidene-2-thioxothiazolidinone scaffold, the 2-thioxo series consistently demonstrates differential cytotoxic activity against MCF7 and K562 cancer cell lines relative to 4-thioxo-thiazolidine-2-one analogs, with the 2-thioxo substitution conferring enhanced Gram-positive antibacterial activity (MIC range 2-16 µg/mL) [2].

Thiazolidinone SAR covalent inhibitor functional group

5-Chloro-2-Methoxy Substitution Pattern: Halogen and Methoxy Synergy Distinguishing from Hydroxy and Unsubstituted Analogs

The 5-chloro-2-methoxy disubstitution on the benzylidene ring of the target compound creates a unique electronic and steric profile compared to the 4-hydroxybenzylidene analogs commonly reported as nanomolar DYRK1A inhibitors [1]. In the MCF7 breast cancer cytotoxicity context, a 4-chlorobenzylidene-thiazolidin-4-one derivative (6h) exhibited IC₅₀ = 58.33 ± 1.74 μM, approaching the reference drug doxorubicin (IC₅₀ = 48.06 ± 0.36 μM), demonstrating that chloro substitution alone confers meaningful antiproliferative activity [2]. The additional 2-methoxy group in the target compound introduces electron-donating character (Hammett σₚ = −0.27 for OCH₃) that modulates the benzylidene π-system, potentially enhancing π-stacking interactions with aromatic residues in protein binding pockets relative to 4-hydroxy (σₚ = −0.37) or 4-chloro (σₚ = +0.23) mono-substituted analogs [3]. The ortho-methoxy group also introduces steric bulk that may restrict rotational freedom of the arylidene ring, potentially favoring one binding conformation and contributing to target selectivity differentiation.

Substituent effects arylidene SAR halogen bonding cytotoxicity

Supplier Purity Specifications: Differentiated Quality Assurance for Reproducible Biological Assay Outcomes

Commercially available lots of (5E)-5-[(5-chloro-2-methoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one are offered at ≥98% purity (HPLC) by multiple suppliers, including MolCore (NLT 98%) and ChemScene (≥98%) [REFS-1, REFS-2]. This specification materially exceeds the minimum 95% purity standard offered by other vendors for the same compound and for several structurally related 5-arylidene-2-thioxo-thiazolidinone analogs, which are commonly supplied at 95% purity . High purity is critically important in bioassay contexts because 5-arylidene-thiazolidinone synthetic byproducts (e.g., unreacted benzaldehydes, thiourea adducts, or Z-isomer contamination) can act as competing enzyme inhibitors, metal chelators, or cytotoxic agents, generating false-positive screening hits or inflating apparent IC₅₀ values. Batch-to-batch variability in purity has been identified as a leading cause of irreproducible results in academic screening campaigns involving thiazolidinone-derived compounds [1].

Quality control purity procurement specification batch consistency

Procurement-Relevant Application Scenarios for (5E)-5-[(5-chloro-2-methoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one


Kinase and Non-Kinase Target Screening Libraries Requiring (5E)-Specific Stereochemistry

The (5E) benzylidene geometry of this compound provides access to stereochemical space orthogonal to the more common (5Z) isomers, which dominate published 5-arylidene-2-thioxo-thiazolidinone kinase inhibitor libraries [1]. Organizations running diversity-oriented screening campaigns against DYRK1A or related CMGC kinase family members can use this compound to interrogate whether the (E)-configuration yields differential binding modes or selectivity profiles relative to lead (5Z) compounds such as 3e (DYRK1A IC₅₀ = 0.028 μM) [1]. The stereochemical definition ensures that hit follow-up and structure-activity relationship analysis is not confounded by Z/E isomeric mixtures.

Covalent Probe and Chemical Biology Tool Development Exploiting the 2-Sulfanyl Handle

The free 2-sulfanyl (2-mercapto) group enables thiol-specific conjugation chemistry—including disulfide bond formation, maleimide coupling, and iodoacetamide alkylation—that is not available in 2-amino or 2-oxo thiazolidinone analogs. This positions this compound as a starting scaffold for designing activity-based probes, affinity chromatography ligands, or biotinylated derivatives for target identification studies [2]. The 2-thioxo series has demonstrated superior kinase inhibition potency relative to the 2-amino series (0.028 μM vs. 0.033 μM against DYRK1A), suggesting that maintaining the 2-sulfur functionality in conjugate design may preserve target engagement [2].

Structure-Activity Relationship Campaigns Targeting the Under-Explored 5-Chloro-2-Methoxy Pharmacophore Space

The combined 5-chloro-2-methoxy substitution pattern is distinct from the 4-hydroxybenzylidene, 4-chlorobenzylidene, and benzo[1,3]dioxol-5-ylmethylene motifs that dominate the published literature on 5-arylidene-4-thiazolidinone bioactivity [3]. Medicinal chemistry teams can use this compound as a diversity point in SAR arrays to probe whether the electron-withdrawing chloro (σₚ = +0.23) and electron-donating ortho-methoxy (σₚ = −0.27) combination yields improved activity in cytotoxicity or enzyme inhibition assays relative to mono-substituted analogs. The MCF7 cytotoxicity of closely related 4-chlorobenzylidene-thiazolidin-4-one 6h (IC₅₀ = 58.33 μM) provides a quantitative benchmark for evaluating the added value of the 2-methoxy group [4].

Standardized Procurement for Reproducible High-Throughput Screening Workflows

For core facilities and industrial screening groups where assay reproducibility is paramount, the ≥98% purity specification available from select vendors reduces the risk of impurity-driven artifacts compared to 95%-purity generic sources . The 60% reduction in total impurity burden (2% vs. 5% impurities) is particularly relevant given that 5-arylidene-2-thioxothiazolidinones have been flagged for potential thiol reactivity and metal chelation artifacts in PAINS analyses [5]. Procuring the higher-purity specification minimizes the likelihood that residual synthetic intermediates or isomer contaminants contribute to assay interference, thereby improving hit confirmation rates and reducing downstream deconvolution costs.

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